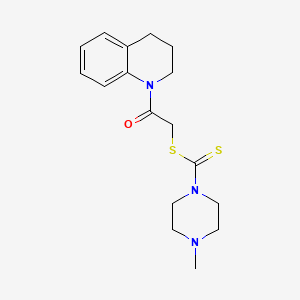

![molecular formula C18H21N3O3 B5642596 4'-{[(dimethylamino)carbonyl]amino}-6-methoxy-N-methylbiphenyl-3-carboxamide](/img/structure/B5642596.png)

4'-{[(dimethylamino)carbonyl]amino}-6-methoxy-N-methylbiphenyl-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step chemical reactions, each tailored to add specific functional groups or modify the molecular skeleton in a controlled manner. While the specific synthesis pathway for 4'-{[(Dimethylamino)carbonyl]amino}-6-methoxy-N-methylbiphenyl-3-carboxamide is not detailed in the provided studies, the general approach likely involves strategic functionalization of biphenyl precursors, activation of amine groups, and careful introduction of methoxy and carboxamide functionalities. Such processes are akin to those found in the synthesis of related compounds, where the precision in reagent selection and reaction conditions dictates the success of synthesizing target molecules with desired purity and yield (Stojanovska et al., 2013).

Molecular Structure Analysis

The molecular structure of this compound suggests a significant degree of aromaticity, contributed by the biphenyl core, with electron-donating and withdrawing groups (dimethylamino and carboxamide, respectively) that influence its electronic properties. The presence of a methoxy group further adds to the complexity of its electronic structure, potentially affecting its reactivity and interaction with other molecules. Techniques such as X-ray crystallography and NMR spectroscopy are invaluable in elucidating such molecular structures in detail (Yahyazadeh et al., 2004).

Chemical Reactions and Properties

The chemical reactivity of 4'-{[(Dimethylamino)carbonyl]amino}-6-methoxy-N-methylbiphenyl-3-carboxamide is likely influenced by its functional groups. The dimethylamino group could partake in nucleophilic substitution reactions, while the carboxamide moiety might engage in condensation or acylation reactions. Its methoxy group may undergo demethylation under certain conditions, altering the compound's electronic and steric properties. Understanding these reactions provides insight into the compound's stability and reactivity under various chemical environments (Richaud et al., 2013).

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, solubility, and crystallinity, are dictated by its molecular structure. The interactions between its functional groups and the surrounding medium (solvents, other molecules) significantly affect these properties. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide valuable data on its thermal stability and phase transitions (Gao & Kyratzis, 2008).

Chemical Properties Analysis

Exploring the chemical properties involves understanding the acidity/basicity, nucleophilicity/electrophilicity, and redox characteristics of 4'-{[(Dimethylamino)carbonyl]amino}-6-methoxy-N-methylbiphenyl-3-carboxamide. These properties influence its behavior in chemical reactions, including its role as a reactant or catalyst in organic synthesis. Spectroscopic methods like IR, UV-Vis, and mass spectrometry offer insights into these chemical properties and their impact on the compound's applications in various fields (Halberstadt, 2017).

Propiedades

IUPAC Name |

3-[4-(dimethylcarbamoylamino)phenyl]-4-methoxy-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-19-17(22)13-7-10-16(24-4)15(11-13)12-5-8-14(9-6-12)20-18(23)21(2)3/h5-11H,1-4H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRAXKXHWBYRAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)OC)C2=CC=C(C=C2)NC(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-[7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5642522.png)

![9-[4-(1H-imidazol-1-yl)butanoyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5642535.png)

![N-[3-(4-chlorophenoxy)benzyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5642556.png)

![(4-{[3-(4-methylpiperazin-1-yl)propyl]amino}quinazolin-2-yl)methanol](/img/structure/B5642564.png)

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-methylacetamide](/img/structure/B5642576.png)

![2-(2,4-dimethylphenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5642584.png)

![(1S*,5R*)-N-(2-fluorobenzyl)-3-isonicotinoyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5642608.png)

![3-[(diethylamino)sulfonyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5642627.png)

![8-cyclopropyl-N-(2-ethoxyphenyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5642633.png)

![3-cyclopropyl-5-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1-(2-phenylethyl)-1H-1,2,4-triazole](/img/structure/B5642640.png)